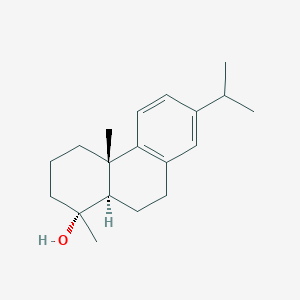

18-Norabieta-8,11,13-trien-4-ol

Übersicht

Beschreibung

18-Norabieta-8,11,13-trien-4-ol is a diterpenoid compound with the molecular formula C19H28O and a molecular weight of 272.4 g/mol . This compound is naturally occurring and can be isolated from the resins of certain plants, such as Populus euphratica . It is known for its various biological activities and has been the subject of numerous scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 18-Norabieta-8,11,13-trien-4-ol typically involves the extraction from natural sources, such as the resins of Populus euphratica . The compound can be isolated through a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization.

Industrial Production Methods: Industrial production of this compound is not widely documented. the methods used in laboratory settings can be scaled up for industrial purposes, involving large-scale extraction and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 18-Norabieta-8,11,13-trien-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

18-Norabieta-8,11,13-trien-4-ol has a wide range of scientific research applications :

Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.

Biology: The compound exhibits cytotoxic activities and is studied for its potential use in cancer research.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: It is used in the development of natural product-based pharmaceuticals and as a bioactive compound in various formulations.

Wirkmechanismus

The mechanism of action of 18-Norabieta-8,11,13-trien-4-ol involves its interaction with specific molecular targets and pathways . The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its cytotoxic and anti-inflammatory effects. For example, it may inhibit spleen tyrosine kinase (SYK), which plays a role in immune cell signaling and inflammation.

Vergleich Mit ähnlichen Verbindungen

18-Norabieta-8,11,13-trien-4-ol can be compared with other similar diterpenoid compounds :

18-Norabieta-8,11,13-triene-4,15-diol (CAS#203455-81-6): This compound has an additional hydroxyl group at the 15th position.

19-Nor-4-hydroxyabieta-8,11,13-trien-7-one (CAS#57906-31-7): This compound has a ketone group at the 7th position.

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one (CAS#213329-46-5): This compound has hydroxyl groups at both the 4th and 15th positions and a ketone group at the 7th position.

These similar compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Biologische Aktivität

18-Norabieta-8,11,13-trien-4-ol is a diterpenoid compound derived from the resin of Populus euphratica, commonly known as the Euphrates poplar tree. With the molecular formula and a molecular weight of 272.4 g/mol, this compound has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

This compound belongs to a class of organic compounds known as terpenoids. Its structural characteristics contribute to its biological activity. The compound's synthesis and structural analysis have been extensively documented in the literature.

1. Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of mitochondrial membrane potential. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Mitochondrial dysfunction |

| A549 (lung cancer) | 25 | Caspase activation |

These findings indicate its potential as a lead compound in cancer therapeutics.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the suppression of NF-kB signaling pathways.

| Inflammatory Marker | Reduction (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 50 | 10 |

| IL-6 | 40 | 10 |

The anti-inflammatory activity positions this compound as a candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against both bacteria and fungi. The compound demonstrates inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential use in developing natural antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Candida albicans | 30 |

These results indicate that the compound could be effective in treating infections caused by resistant strains.

The mechanisms underlying the biological activities of this compound are complex and involve interactions with various molecular targets:

- Cytotoxicity : Induction of apoptosis through mitochondrial pathways and caspase activation.

- Anti-inflammation : Inhibition of NF-kB signaling leading to decreased cytokine production.

- Antimicrobial Action : Disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Therapy : A study involving mice bearing tumor xenografts showed significant tumor reduction upon treatment with this compound at doses of 10 mg/kg body weight.

- Inflammatory Disorders : In models of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema.

These studies highlight the translational potential of this compound in clinical settings.

Eigenschaften

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17,20H,5,7,9-11H2,1-4H3/t17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJWLJKPIIODOH-GUDVDZBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.